molecular formula C17H18O5 B3032734 Bis(3,4-dimethoxyphenyl)methanone CAS No. 4131-03-7

Bis(3,4-dimethoxyphenyl)methanone

Cat. No. B3032734
CAS RN: 4131-03-7
M. Wt: 302.32 g/mol
InChI Key: HSVLSGPNFMVFOY-UHFFFAOYSA-N
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Patent
US06011178

Procedure details

A process for the preparation of 2-amino-4,5,3',4'-tetramethoxybenzophenone of formula: comprising, in a first stage, acylating 1,2-dimethoxybenzene using 3,4-dimethoxybenzoic acid in the presence of polyphosphoric acid to provide 3,3',4,4'-tetramethoxybenzophenone of formula: ##STR10## in a second stage, nitrating the 3,3',4,4'-tetramethoxybenzophenone of formula II using nitric acid in the presence of acetic acid to 2-nitro-4,5,3',4'-tetramethoxybenzophenone of formula: ##STR11## and, in a third stage, reducing the 2-nitro-4,5,3',4'-tetramethoxybenzophenone of formula III to the 2-amino-4,5,3',4'-tetramethoxybenzophenone of formula I.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:19]=[C:18]([O:20][CH3:21])[C:17]([O:22][CH3:23])=[CH:16][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]([O:14][CH3:15])[CH:7]=1)=[O:5].COC1C=CC=CC=1OC.COC1C=C(C=CC=1OC)C(O)=O>>[CH3:15][O:14][C:8]1[CH:7]=[C:6]([CH:11]=[CH:10][C:9]=1[O:12][CH3:13])[C:4]([C:3]1[CH:2]=[CH:19][C:18]([O:20][CH3:21])=[C:17]([O:22][CH3:23])[CH:16]=1)=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)C2=CC(=C(C=C2)OC)OC)C=C(C(=C1)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1OC
Step Four
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)C2=CC(=C(C=C2)OC)OC)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.